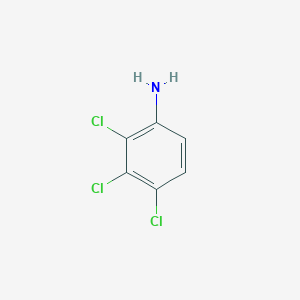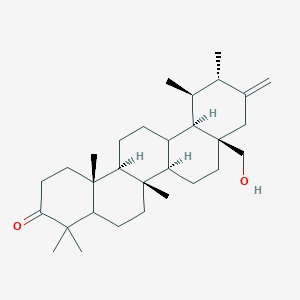
Tamarixone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tamarixone is a natural compound found in the Tamarix plant species. It has gained significant attention in recent years due to its potential therapeutic applications in various fields, including medicine, agriculture, and cosmetics.
Mechanism of Action
The mechanism of action of Tamarixone is not fully understood, but it is believed to be due to its ability to modulate various signaling pathways in cells. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer. It also activates the Nrf2/ARE pathway, which is responsible for the antioxidant defense system in cells.
Biochemical and Physiological Effects
Tamarixone has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and induces apoptosis (programmed cell death) in cancer cells. It also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been shown to have antioxidant effects by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
One advantage of using Tamarixone in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It also has a broad range of therapeutic applications, making it a versatile compound to study. However, one limitation is its low solubility in water, which can affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for Tamarixone research. One area of interest is its potential use as a natural pesticide and plant growth regulator in agriculture. Another area of interest is its potential use as an anti-aging agent and skin whitening agent in cosmetics. In medicine, future research could focus on its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress.
Conclusion
In conclusion, Tamarixone is a natural compound found in the Tamarix plant species that has gained significant attention in recent years due to its potential therapeutic applications. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties, as well as its potential use in agriculture and cosmetics. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
Tamarixone is extracted from the Tamarix species using various techniques such as steam distillation, Soxhlet extraction, and supercritical fluid extraction. The yield of Tamarixone varies depending on the extraction method used. The most efficient method is supercritical fluid extraction, which yields up to 5.0% of Tamarixone.
Scientific Research Applications
Tamarixone has been studied for its therapeutic properties in various fields of research. In medicine, it has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In agriculture, it has been studied for its potential use as a natural pesticide and plant growth regulator. In cosmetics, it has been studied for its potential use as an anti-aging agent and skin whitening agent.
properties
CAS RN |
119708-40-6 |
|---|---|
Product Name |
Tamarixone |
Molecular Formula |
C30H48O2 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(6aS,6bR,8aR,11S,12S,12aR,14aS,14bR)-8a-(hydroxymethyl)-4,4,6a,11,12,14b-hexamethyl-10-methylidene-1,2,4a,5,6,6a,6b,7,8,9,11,12,12a,13,14,14a-hexadecahydropicen-3-one |
InChI |
InChI=1S/C30H48O2/c1-18-16-30(17-31)15-10-22-21(26(30)20(3)19(18)2)8-9-24-28(22,6)13-11-23-27(4,5)25(32)12-14-29(23,24)7/h19-24,26,31H,1,8-17H2,2-7H3/t19-,20+,21?,22-,23?,24+,26-,28+,29+,30+/m1/s1 |
InChI Key |
SKTKWKQBCTYFMA-LOMYOCKRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C(=C)C[C@]2([C@H]1C3CC[C@H]4[C@]([C@@H]3CC2)(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)CO)C |
SMILES |
CC1C(C(=C)CC2(C1C3CCC4C(C3CC2)(CCC5C4(CCC(=O)C5(C)C)C)C)CO)C |
Canonical SMILES |
CC1C(C(=C)CC2(C1C3CCC4C(C3CC2)(CCC5C4(CCC(=O)C5(C)C)C)C)CO)C |
synonyms |
tamarixone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,1'-Biphenyl]-4-pentanol](/img/structure/B50261.png)
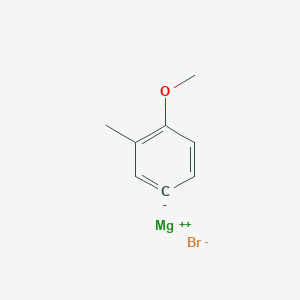
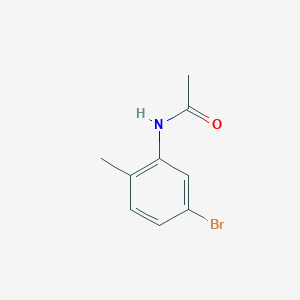
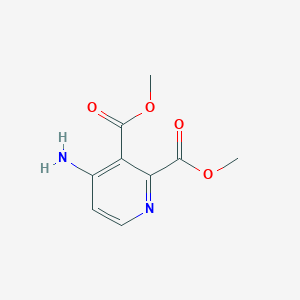


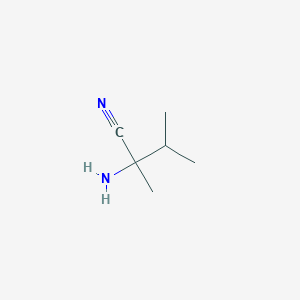




![1-But-3-enyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B50291.png)
![[(3S,4S,5R)-4,5,6-Triacetyloxyoxan-3-yl] acetate](/img/structure/B50294.png)
